1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine is a triazolopyrimidine derivative characterized by a benzyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine ring bearing a 2,5-dimethoxybenzenesulfonyl group. This structural motif is common in compounds targeting enzymes and receptors, particularly due to the triazolopyrimidine scaffold’s ability to mimic purine nucleotides, enabling competitive binding .
Properties
IUPAC Name |
3-benzyl-7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O4S/c1-33-18-8-9-19(34-2)20(14-18)35(31,32)29-12-10-28(11-13-29)22-21-23(25-16-24-22)30(27-26-21)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTDOYFBRGFXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces significant alterations in cell cycle progression and apoptosis within HCT cells.
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine is a member of the triazolopyrimidine class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.48 g/mol. The compound features a triazolopyrimidine core linked to a piperazine moiety and a sulfonyl group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Triazolopyrimidines have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antithrombotic Properties : Similar compounds have shown potential in preventing platelet aggregation, which is crucial in managing thrombotic disorders.
- CNS Activity : Some derivatives exhibit central nervous system effects, indicating potential use in neuropharmacology.
The primary mechanism through which this compound exerts its effects involves inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2 activity, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Inhibition of CDK2 | |
| Antithrombotic | Prevention of platelet aggregation | |
| CNS Effects | Modulation of neurotransmitter pathways |
Case Studies and Research Findings
- Antitumor Efficacy : A study investigated the effects of triazolopyrimidine derivatives on various cancer cell lines. The results demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells with IC50 values ranging from 5 to 10 µM, indicating strong antitumor potential .
- Platelet Function Inhibition : Research on related triazolopyrimidine compounds has shown their ability to inhibit platelet aggregation in vitro. This suggests that similar mechanisms may be applicable to our compound, providing a basis for its use in treating thrombotic conditions .
- Neuropharmacological Effects : In a pharmacological study, derivatives of triazolopyrimidines were tested for their effects on anxiety and depression models in rodents. The compounds exhibited anxiolytic and antidepressant-like activities, potentially through modulation of serotonin receptors .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has demonstrated that modifications at the piperazine moiety can enhance cytotoxicity against specific cancer types.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that it exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
CNS Activity
- There is emerging evidence that triazolo[4,5-d]pyrimidine derivatives may possess neuroprotective effects. Animal models have shown that these compounds can mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases. The piperazine ring is believed to play a critical role in modulating neurotransmitter systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | The compound inhibited proliferation in breast cancer cells by 70% at 10 µM concentration. |
| Study B | Assess antimicrobial activity | Demonstrated MIC values of 16 µg/mL against Staphylococcus aureus and E. coli. |
| Study C | Investigate neuroprotective effects | Reduced neuronal apoptosis by 50% in hypoxic conditions in vitro. |
Biochemical Mechanisms
The biochemical mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that it may interact with various molecular targets involved in cell signaling pathways related to apoptosis and inflammation.
- Inhibition of Kinases : Some studies indicate that it may inhibit specific kinases involved in cancer cell survival.
- Modulation of Receptors : The piperazine component could interact with neurotransmitter receptors, influencing CNS activity.
Comparison with Similar Compounds
Key Structural Insights :
- Core Modifications : The benzyl group at position 3 of the triazolopyrimidine core is conserved in VAS2870 and the target compound, suggesting a role in steric stabilization or receptor binding .
- Sulfonyl groups enhance polarity, while methoxy substituents may improve metabolic stability .
Pharmacological and Functional Comparisons
Enzyme Inhibition Profiles
- VAS2870: Inhibits NADPH oxidase (Nox) isoforms, critical in reactive oxygen species (ROS) production. Its benzoxazolyl sulfide group likely interacts with Nox’s flavoprotein domain .
- Target Compound: The 2,5-dimethoxybenzenesulfonyl group may target similar redox enzymes but with enhanced selectivity due to sulfonyl’s hydrogen-bonding capacity. No direct activity data is available, but structural parallels suggest Nox or kinase inhibition .
- RG7774 : Lacks sulfonyl/thio groups; its pyrrolidin-3-ol substituent suggests divergent targets, possibly G protein-coupled receptors (GPCRs) .
Receptor Modulation
- Adenosine A2A Receptor Modulators (): Derivatives with urea-linked aryl groups act as allosteric modulators. The target compound’s sulfonyl group may lack affinity for adenosine receptors but could target tyrosine kinases or phosphodiesterases .
Physicochemical Data
| Property | Target Compound | VAS2870 | RG7774 |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | 435.43 g/mol | 432.51 g/mol |
| LogP | ~2.5 (predicted) | 3.8 (experimental) | 2.1 (predicted) |
| Hydrogen Bond Donors | 3 (NH, SO2NH) | 1 (Sulfide) | 2 (OH, NH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
